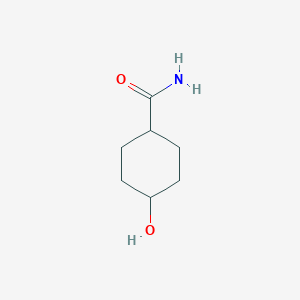

4-Hydroxycyclohexane-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxycyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUHQXIAXJMZRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-30-6, 19556-97-9 | |

| Record name | 4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-hydroxycyclohexane-1-carboxamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-4-hydroxycyclohexane-1-carboxamide is a fascinating small molecule that holds potential in various scientific domains, particularly in medicinal chemistry and drug development. Its structure, featuring a cyclohexane ring with both a hydroxyl and a carboxamide functional group in a cis configuration, imparts specific stereochemical and physicochemical properties that make it an interesting scaffold for further chemical exploration. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and detailed analytical methodologies for its characterization. While experimental data for this specific amide is not extensively available in public literature, this document consolidates known information and provides expert-driven, field-proven insights for researchers working with this or structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimentally determined data for cis-4-hydroxycyclohexane-1-carboxamide are scarce, we can infer some properties from its structure and available data on its carboxylic acid precursor.

Table 1: Physicochemical Properties of cis-4-hydroxycyclohexane-1-carboxamide and its Precursor

| Property | cis-4-hydroxycyclohexane-1-carboxamide | cis-4-hydroxycyclohexanecarboxylic acid (for comparison) |

| Molecular Formula | C₇H₁₃NO₂[1] | C₇H₁₂O₃[2][3] |

| Molecular Weight | 143.18 g/mol [1] | 144.17 g/mol [2][3] |

| IUPAC Name | 4-hydroxycyclohexane-1-carboxamide[1] | cis-4-Hydroxycyclohexanecarboxylic acid[2] |

| CAS Number | 19556-97-9 (cis-isomer)[1] | 3685-22-1[2] |

| Appearance | Predicted: White to off-white solid | White to Almost white powder to crystal[2] |

| Melting Point | Not available | 148.0 to 152.0 °C[2] |

| Boiling Point | Not available | 115 °C (at 8 Torr)[3] |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | Almost transparent in Methanol[3] |

| pKa | Not available | 4.836 (at 25°C)[2] |

| XlogP | -0.3 (Computed)[1] | Not available |

| Topological Polar Surface Area | 63.3 Ų (Computed)[1] | 57.5 Ų (Computed for general 4-hydroxycyclohexanecarboxylic acid)[4] |

The presence of both a hydroxyl and a carboxamide group, capable of acting as hydrogen bond donors and acceptors, suggests that cis-4-hydroxycyclohexane-1-carboxamide will be a relatively polar molecule with moderate water solubility. The computed XlogP value of -0.3 further supports this prediction, indicating a higher affinity for the aqueous phase over an octanol phase[1].

Synthesis and Reactivity

The synthesis of cis-4-hydroxycyclohexane-1-carboxamide can be logically approached from its corresponding carboxylic acid, cis-4-hydroxycyclohexanecarboxylic acid, which is commercially available and can be synthesized via the reduction of 4-oxocyclohexanecarboxylic acid[5]. The subsequent amidation is a standard organic transformation.

Proposed Synthetic Pathway

The most straightforward and widely applicable method for converting a carboxylic acid to a primary amide is through the activation of the carboxylic acid, followed by reaction with an ammonia source. A common and effective method involves the formation of an acyl chloride intermediate.

Caption: Proposed two-step synthesis of cis-4-hydroxycyclohexane-1-carboxamide.

Experimental Protocol: Amidation of cis-4-hydroxycyclohexanecarboxylic acid

This protocol is a well-established procedure for the synthesis of amides from carboxylic acids and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.

-

Activation of the Carboxylic Acid:

-

To a solution of cis-4-hydroxycyclohexanecarboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the reaction is complete (monitored by TLC).

-

The resulting solution contains the crude acyl chloride intermediate.

-

-

Formation of the Amide:

-

In a separate flask, cool an excess of aqueous ammonia (e.g., 28-30% solution) to 0 °C.

-

Slowly add the solution of the acyl chloride intermediate dropwise to the cold, vigorously stirred ammonia solution.

-

A precipitate of the crude amide should form.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to yield pure cis-4-hydroxycyclohexane-1-carboxamide.

-

Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Sources

- 1. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 283. 4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of trans-4-hydroxycyclohexane-1-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing trans-4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical transformations, offering a detailed analysis of two primary synthetic routes: the catalytic hydrogenation of p-hydroxybenzoic acid to the key intermediate, trans-4-hydroxycyclohexanecarboxylic acid, and its subsequent amidation. This document emphasizes the underlying chemical principles, proven experimental protocols, and the rationale behind the selection of reagents and reaction conditions, ensuring scientific integrity and practical applicability.

Introduction: The Significance of the trans-4-hydroxycyclohexane-1-carboxamide Moiety

The trans-4-hydroxycyclohexane-1-carboxamide scaffold is a privileged motif in modern drug discovery. Its rigid, three-dimensional structure, conferred by the cyclohexane ring, allows for precise spatial orientation of the hydroxyl and carboxamide functional groups. This stereochemical control is crucial for optimizing molecular interactions with biological targets, leading to enhanced potency and selectivity of drug candidates. The trans configuration, in particular, offers a distinct vector for substituent placement compared to its cis isomer, providing medicinal chemists with a powerful tool for navigating complex structure-activity relationships (SAR). Consequently, robust and scalable synthetic routes to this valuable intermediate are of paramount importance.

Strategic Overview of the Synthesis

The synthesis of trans-4-hydroxycyclohexane-1-carboxamide is most effectively approached in a two-stage process. The first stage focuses on the stereoselective preparation of the precursor, trans-4-hydroxycyclohexanecarboxylic acid. The second stage involves the conversion of the carboxylic acid moiety to the primary amide. This guide will explore the intricacies of each stage, providing both theoretical understanding and practical, step-by-step protocols.

Caption: Overall synthetic strategy for trans-4-hydroxycyclohexane-1-carboxamide.

Stage 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid

The cornerstone of this synthesis is the efficient and stereocontrolled reduction of the aromatic ring of p-hydroxybenzoic acid. Catalytic hydrogenation is the method of choice, offering high yields and the potential for stereoselectivity.[1]

Catalytic Hydrogenation of p-Hydroxybenzoic Acid

The direct hydrogenation of p-hydroxybenzoic acid over a suitable catalyst, such as ruthenium on carbon (Ru/C), effectively reduces the aromatic ring to a cyclohexane ring.[1] This reaction is typically carried out under elevated hydrogen pressure and temperature. The initial product is a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.[1]

Reaction Mechanism: The hydrogenation of an aromatic ring is a complex process involving the adsorption of the substrate and hydrogen onto the catalyst surface. The reaction proceeds through a series of stepwise hydrogen additions, ultimately leading to the saturated cyclohexane ring.[2] The stereochemical outcome (cis/trans ratio) is influenced by factors such as the catalyst, solvent, temperature, and pressure.

Isomerization to the Thermodynamically Favored trans-Isomer

The cis/trans mixture obtained from the hydrogenation step can be enriched in the desired trans isomer through a subsequent isomerization reaction.[1] This process is driven by the greater thermodynamic stability of the trans isomer, where the bulky hydroxyl and carboxyl groups occupy equatorial positions on the cyclohexane ring, minimizing steric strain. The isomerization is typically achieved by heating the mixture in the presence of a base, such as a sodium alkoxide.[1]

Caption: Isomerization of the cis/trans mixture to the trans product.

Experimental Protocol for trans-4-Hydroxycyclohexanecarboxylic Acid

The following protocol is adapted from established procedures and provides a reliable method for the synthesis of the key intermediate.[1]

Step 1: Hydrogenation

-

To a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and a 5% ruthenium on carbon catalyst (0.3 kg).

-

Seal the reactor and purge with nitrogen, followed by three purges with hydrogen.

-

Pressurize the reactor with hydrogen to 1-3 MPa and heat to 80-150 °C.

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

Step 2: Isomerization and Purification

-

To the aqueous solution from Step 1, add a suitable solvent such as methanol.

-

Add a sodium alkoxide, for example, sodium methoxide, as the isomerization catalyst.

-

Heat the mixture to reflux for several hours to effect the isomerization.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the crude trans-4-hydroxycyclohexanecarboxylic acid by filtration.

-

Recrystallize the crude product from a suitable solvent system, such as a mixture of ethyl acetate and petroleum ether, to obtain the pure trans isomer.[1]

| Parameter | Value | Reference |

| Starting Material | p-Hydroxybenzoic Acid | [1] |

| Catalyst | 5% Ru/C | [1] |

| Hydrogen Pressure | 1-3 MPa | [1] |

| Reaction Temperature | 80-150 °C | [1] |

| Isomerization Catalyst | Sodium Alkoxide | [1] |

| Purity of trans-isomer | >90% after isomerization | [1] |

Stage 2: Amidation of trans-4-Hydroxycyclohexanecarboxylic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis.[3] Several methods are available, each with its own advantages and disadvantages. For a substrate like trans-4-hydroxycyclohexanecarboxylic acid, the presence of the hydroxyl group necessitates careful consideration of the reaction conditions to avoid potential side reactions, such as esterification.

Protecting Group-Free Amidation using Carbodiimide Coupling Agents

Recent studies have demonstrated the feasibility of direct amidation of hydroxycarboxylic acids without the need for protecting the hydroxyl group.[4] The use of carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an appropriate amine source, has proven to be a chemoselective and efficient method.[4]

Mechanism of EDC-mediated Amidation:

-

The carboxylic acid activates EDC to form a highly reactive O-acylisourea intermediate.

-

The amine (in this case, ammonia or an ammonia surrogate) then acts as a nucleophile, attacking the activated carbonyl carbon.

-

This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield the desired amide and a water-soluble urea byproduct.

Caption: Simplified mechanism of EDC-mediated amidation.

Alternative Amidation Strategies

While the protecting group-free EDC coupling is an attractive option, other established amidation methods can also be employed:

-

Conversion to Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia to form the amide. This method is highly effective but requires careful handling of the corrosive and moisture-sensitive acid chloride intermediate. The hydroxyl group may require protection, for instance, as a silyl ether, to prevent unwanted reactions with the chlorinating agent.

-

Direct Thermal Amidation: In some cases, direct heating of the carboxylic acid with an amine source can lead to amide formation through dehydration. However, this often requires high temperatures and may not be suitable for thermally sensitive substrates.

Experimental Protocol for trans-4-hydroxycyclohexane-1-carboxamide (EDC Coupling Method)

This protocol is based on the principles of protecting-group-free amidation and can be optimized for specific laboratory conditions.

-

Dissolve trans-4-hydroxycyclohexanecarboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.0 equivalent) to the solution.

-

Introduce a source of ammonia, such as ammonium chloride (NH₄Cl) (1.2 equivalents), along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 equivalents) to liberate the free ammonia in situ.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure trans-4-hydroxycyclohexane-1-carboxamide.

| Parameter | Value | Reference |

| Starting Material | trans-4-Hydroxycyclohexanecarboxylic Acid | [4] |

| Coupling Agent | EDC·HCl | [4] |

| Amine Source | NH₄Cl / DIPEA | General Method |

| Solvent | DCM or DMF | General Method |

| Reaction Temperature | Room Temperature | [4] |

Characterization and Purity Analysis

The identity and purity of the synthesized trans-4-hydroxycyclohexane-1-carboxamide should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and the trans stereochemistry of the final product.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the hydroxyl (O-H stretch), amide (N-H stretch and C=O stretch), and alkane (C-H stretch) functional groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Conclusion

The synthesis of trans-4-hydroxycyclohexane-1-carboxamide is a well-established process that can be reliably executed through a two-stage approach. The catalytic hydrogenation of p-hydroxybenzoic acid followed by isomerization provides the key trans-4-hydroxycyclohexanecarboxylic acid intermediate in high yield and stereopurity. Subsequent protecting-group-free amidation using EDC offers a chemoselective and efficient route to the final product. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully synthesize this important building block for drug discovery and development.

References

- (Reference to a relevant medicinal chemistry review or publication discussing the importance of the scaffold - to be added

- (Reference to a general organic chemistry textbook or review on catalytic hydrogenation - to be added

- (Reference to a publication detailing the isomerization of cyclohexanecarboxylic acids - to be added

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Reduction of Aromatic Compounds. Organic Chemistry Class Notes - Fiveable. [Link]

- (Reference to a publication on EDC coupling - to be added

- (Reference to a publication on acid chloride formation - to be added

- (Reference to a publication on protecting groups for hydroxyl functions - to be added

- (Reference to a publication on purification techniques - to be added

- (Reference to a publication on analytical techniques for organic compounds - to be added

- (Reference to a publication on the thermodynamic stability of cyclohexane isomers - to be added

- CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google P

- (Reference to a publication on the applications of trans-4-hydroxycyclohexane-1-carboxamide - to be added

- (Reference to a publication on safety precautions for the described reactions - to be added

- (Reference to a publication on large-scale synthesis considerations - to be added

- (Reference to a publication on alternative catalysts for hydrogenation - to be added

-

Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib. RSC Publishing. [Link]

- (Reference to a publication on alternative amidation reagents - to be added

- (Reference to a publication on the characterization data of the target molecule - to be added

- (Reference to a publication on the biological activity of derivatives of the target molecule - to be added

Sources

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CN103755584A - Method for synthesizing alpha-hydroxy amide compound - Google Patents [patents.google.com]

- 3. Amide synthesis by acylation [organic-chemistry.org]

- 4. Protecting-group-free mechanosynthesis of amides from hydroxycarboxylic acids: application to the synthesis of imatinib - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Molecular Structure and Isomers of 4-hydroxycyclohexane-1-carboxamide

Abstract

This technical guide provides an in-depth analysis of the molecular structure, stereoisomerism, and conformational dynamics of 4-hydroxycyclohexane-1-carboxamide. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the critical differences between the cis and trans isomers, focusing on their conformational preferences and relative stabilities. We explore the underlying principles of steric hindrance, specifically 1,3-diaxial interactions, and provide a framework for distinguishing between these isomers using nuclear magnetic resonance (NMR) spectroscopy. This guide serves as a foundational resource for understanding and manipulating this important structural motif in medicinal chemistry and materials science.

Introduction to this compound

This compound is a disubstituted cyclohexane derivative featuring two key functional groups: a hydroxyl (-OH) group and a carboxamide (-CONH₂) group.[1][2][3][4][5][6] The cyclohexane ring is not planar; its most stable arrangement is a puckered "chair" conformation, which minimizes both angle and torsional strain.[7] The spatial arrangement of the hydroxyl and carboxamide groups relative to the ring gives rise to geometric isomerism, resulting in two distinct, non-interconvertible molecules: cis-4-hydroxycyclohexane-1-carboxamide and trans-4-hydroxycyclohexane-1-carboxamide.[8][9][10] Understanding the three-dimensional structure and stability of these isomers is paramount for applications in drug design, where molecular shape dictates biological activity.

Core Molecular Structure and Geometric Isomerism

The fundamental concept of isomerism in this molecule is rooted in the restricted rotation of the cyclohexane ring.[10] The two substituents can be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer).[8][9][11] These are distinct chemical compounds with different physical properties and cannot be interconverted without breaking chemical bonds.[8][10]

Conformational Analysis of Isomers

Each geometric isomer exists as a dynamic equilibrium of two interconverting chair conformations, a process known as a "ring flip".[7] During a ring flip, all axial bonds become equatorial and vice versa.[7] The stability of each conformer is dictated by the steric strain experienced by the substituents.

Key Principle: 1,3-Diaxial Interactions A substituent in an axial position experiences steric hindrance from the two other axial atoms (usually hydrogens) on the same side of the ring, located two carbons away.[7] This unfavorable interaction, known as a 1,3-diaxial interaction, destabilizes the conformation.[7] Consequently, substituents, especially bulky ones, preferentially occupy the more stable equatorial position to minimize this strain.[7][12][13]

trans-4-hydroxycyclohexane-1-carboxamide

The trans isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both in axial positions (diaxial).[8]

-

Diequatorial Conformer: Both the -OH and -CONH₂ groups are in the spacious equatorial positions. This arrangement minimizes steric strain, as there are no significant 1,3-diaxial interactions involving the substituents.

-

Diaxial Conformer: Both groups occupy the sterically hindered axial positions. This conformer is significantly destabilized by the 1,3-diaxial interactions between the substituents and the axial hydrogens.

The energetic penalty for placing substituents in the axial position means the diequatorial conformer is substantially more stable and, therefore, the overwhelmingly predominant form at equilibrium.[8]

cis-4-hydroxycyclohexane-1-carboxamide

For the cis isomer, a ring flip interconverts two conformations that are energetically equivalent. In either conformation, one substituent is axial, and the other is equatorial.[8][9]

-

Conformer A: Hydroxyl group is axial; carboxamide group is equatorial.

-

Conformer B: Hydroxyl group is equatorial; carboxamide group is axial.

The two conformers are in a rapid equilibrium. The exact ratio depends on the relative steric bulk of the -OH and -CONH₂ groups, quantified by their A-values (energetic preference for the equatorial position).[7] The group with the larger A-value (the bulkier group) will preferentially occupy the equatorial position to a greater extent, slightly favoring one conformer over the other, though both will be present in significant quantities.

Comparative Stability and Data Summary

The trans isomer, which can adopt a low-energy diequatorial conformation, is generally the more stable of the two geometric isomers. The cis isomer will always have one substituent in a higher-energy axial position, making it less stable overall than the diequatorial trans conformer.

| Isomer | Most Stable Conformation | Key Steric Interactions | Relative Stability |

| Trans | Diequatorial | Minimal | More Stable |

| Cis | Axial-Equatorial | One group always has 1,3-diaxial interactions | Less Stable |

Experimental Protocol: Isomer Differentiation by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these isomers by analyzing the chemical shift and coupling constants of the protons attached to C1 and C4 (the carbons bearing the substituents).

Causality: The key insight is that protons in axial and equatorial positions have different magnetic environments.[14][15] Axial protons are typically more shielded and appear at a lower chemical shift (further upfield) than their equatorial counterparts.[15] Furthermore, the coupling constant (J-value) between adjacent protons depends on the dihedral angle between them.

-

Axial-Axial (Hₐₓ-C-C-Hₐₓ): Dihedral angle ~180°. Results in a large coupling constant, typically ³J = 10-13 Hz .[16]

-

Axial-Equatorial (Hₐₓ-C-C-Hₑq) or Equatorial-Equatorial (Hₑq-C-C-Hₑq): Dihedral angle ~60°. Results in a small coupling constant, typically ³J = 2-5 Hz .[16]

Step-by-Step Analysis Workflow

-

Sample Preparation: Dissolve a pure sample of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire Spectrum: Obtain a high-resolution ¹H NMR spectrum.

-

Identify Key Signals: Locate the signals for the protons on C1 and C4 (H-1 and H-4). These protons are deshielded by the adjacent electronegative atoms (N and O) and will appear downfield from the other cyclohexane ring protons.

-

Analyze the H-1 Signal (proton on the carbon with -CONH₂):

-

Expected trans Isomer (Diequatorial): The H-1 proton will be in an axial position. It will couple to two adjacent axial protons and two adjacent equatorial protons. The signal should appear as a "triplet of triplets" or a multiplet with a characteristic large coupling constant (~10-13 Hz) due to the axial-axial coupling. The width of the multiplet will be large.

-

Expected cis Isomer (Axial-Equatorial Mixture): The H-1 proton will be rapidly flipping between axial and equatorial positions. The observed spectrum is an average. The coupling constants will be an average of the large axial-axial and smaller axial-equatorial/equatorial-equatorial values. This results in a multiplet that is noticeably narrower than that of the trans isomer, with smaller apparent coupling constants.

-

-

Confirmation: A similar analysis can be performed on the H-4 signal. The presence of large, clear axial-axial couplings is the definitive signature of the diequatorial trans isomer.

Synthesis and Applications

The synthesis of this compound often starts from p-hydroxybenzoic acid. Catalytic hydrogenation of the aromatic ring typically produces a mixture of the cis and trans isomers of the corresponding carboxylic acid.[17] Subsequent isomerization, often using a base like sodium alkoxide, can be employed to enrich the more stable trans isomer.[17] The carboxylic acid is then converted to the carboxamide. These molecules and their derivatives are valuable building blocks in medicinal chemistry, where the rigid cyclohexane scaffold is used to control the spatial orientation of pharmacophoric groups.

Conclusion

The stereochemistry and conformational preferences of this compound are governed by fundamental principles of steric strain in cyclohexane rings. The trans isomer is thermodynamically more stable due to its ability to adopt a diequatorial chair conformation, which avoids destabilizing 1,3-diaxial interactions. In contrast, the cis isomer must always place one substituent in an unfavorable axial position. These structural and energetic differences give rise to distinct spectroscopic signatures, particularly in ¹H NMR, allowing for unambiguous identification of the isomers based on the coupling constants of protons at the C1 and C4 positions. This detailed understanding is essential for the rational design and synthesis of molecules in drug discovery and materials science.

References

-

JoVE. (2023, April 30). Disubstituted Cyclohexanes: cis-trans Isomerism. [Video]. Available at: [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, May 29). 1H NMR of cyclohexane. [Video]. YouTube. Available at: [Link]

-

JoVE. (2024, December 5). ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR. [Video]. Available at: [Link]

-

Khan Academy. (n.d.). Disubstituted cyclohexane. [Video]. Available at: [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Class Notes. Available at: [Link]

-

Chemistry LibreTexts. (2023, November 1). 4.2: Cis-Trans Isomerism in Cycloalkanes. Available at: [Link]

-

The Organic Chemistry Tutor. (2020, September 3). Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Video]. YouTube. Available at: [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. Available at: [Link]

-

JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Available at: [Link]

-

Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Available at: [Link]

-

SlideShare. (n.d.). Stereochemistry of disubstituted cyclohexane. Available at: [Link]

- Google Patents. (n.d.). CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.

- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

- Google Patents. (n.d.). US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.

-

University of California, Irvine. (n.d.). Conformational Analysis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Available at: [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Available at: [Link]

-

PubMed. (1976, January 16). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Clinica Chimica Acta. Available at: [Link]

-

Quora. (2017, September 6). What is a molecule that includes hydroxyl, carboxyl, and amide groups?. Available at: [Link]

-

Scientific & Academic Publishing. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Available at: [Link]

-

Boundless. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 3.1: Functional Groups. Available at: [Link]

-

Quora. (2018, August 18). What is the difference between hydroxyl, carboxyl and glycidyl functional groups in terms of their properties and benefits?. Available at: [Link]

Sources

- 1. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. hmdb.ca [hmdb.ca]

- 4. quora.com [quora.com]

- 5. Functional Groups Names, Properties, and Reactions – Introductory Chemistry [uen.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Video: Disubstituted Cyclohexanes: cis-trans Isomerism [jove.com]

- 9. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Video: ¹H NMR of Conformationally Flexible Molecules: Variable-Temperature NMR [jove.com]

- 16. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 17. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

The Ascendance of 4-Hydroxycyclohexane-1-carboxamide: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient drug discovery.[1][2][3] These molecular frameworks demonstrate the remarkable ability to serve as high-affinity ligands for a multitude of biological targets, thereby offering a fertile ground for the development of novel therapeutics. This guide delves into the 4-hydroxycyclohexane-1-carboxamide core, a scaffold of growing prominence that elegantly marries three-dimensional complexity with versatile functionality. We will explore its stereoselective synthesis, dissect its nuanced structure-activity relationships, and evaluate its pharmacokinetic profile, providing a comprehensive roadmap for its application in contemporary drug design and development.

Introduction: The Rationale for Privileged Scaffolds

The path to a new medicine is fraught with challenges, with high attrition rates often attributed to suboptimal pharmacokinetic properties or unforeseen toxicity.[4][5] The strategy of employing privileged scaffolds aims to mitigate these risks by starting with a molecular architecture that is pre-validated by its successful interaction with diverse protein families.[1][3] Unlike flat, aromatic systems, scaffolds like this compound offer a distinct three-dimensional geometry that can more effectively probe the complex topographies of biological targets. The inherent chirality and conformational flexibility of the cyclohexane ring, combined with the hydrogen bonding capabilities of the hydroxyl and carboxamide moieties, create a pharmacophorically rich and adaptable platform.[6]

Physicochemical Properties and Stereochemical Considerations

The this compound scaffold is characterized by a favorable balance of hydrophilicity and lipophilicity, a critical determinant of its drug-like properties. The presence of both a hydrogen bond donor (hydroxyl) and a hydrogen bond donor/acceptor pair (carboxamide) facilitates interactions with polar residues in target binding sites, while the cyclohexane ring provides a non-polar surface for engaging with hydrophobic pockets.

The stereochemistry of the 1,4-disubstituted cyclohexane ring is of paramount importance, giving rise to cis and trans diastereomers. The relative orientation of the hydroxyl and carboxamide groups profoundly influences the molecule's shape and its ability to adopt the optimal conformation for target binding. The trans isomer, with both substituents in equatorial positions in the preferred chair conformation, generally presents a more linear and extended profile, whereas the cis isomer, with one axial and one equatorial substituent, adopts a more compact arrangement. This stereochemical diversity is a key asset in tailoring the scaffold to a specific biological target.

| Property | Value | Source |

| Molecular Formula | C7H13NO2 | [7] |

| Molecular Weight | 143.18 g/mol | [7] |

| XLogP3 | -0.9 | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Stereoselective Synthesis of the this compound Core

The controlled synthesis of the cis and trans isomers of this compound is crucial for systematic structure-activity relationship (SAR) studies. A common and efficient strategy begins with the reduction of a 4-oxocyclohexanecarboxylate precursor.

Experimental Protocol: Stereoselective Synthesis

Objective: To synthesize both cis- and trans-4-hydroxycyclohexane-1-carboxamide.

Materials:

-

Methyl 4-oxocyclohexane-1-carboxylate

-

Sodium borohydride (NaBH4)

-

Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)3H)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

Ammonium hydroxide (NH4OH)

-

Dichloromethane (DCM)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Part A: Synthesis of cis- and trans-4-hydroxycyclohexanecarboxylic acid methyl ester

-

Preparation of the cis-isomer:

-

Dissolve methyl 4-oxocyclohexane-1-carboxylate in anhydrous THF at 0°C.

-

Add LiAl(OtBu)3H portion-wise, a bulky reducing agent that favors axial attack, leading to the equatorial alcohol (cis-product).

-

Monitor the reaction by TLC. Upon completion, quench the reaction carefully with water and extract the product with ethyl acetate.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the cis-methyl ester.

-

-

Preparation of the trans-isomer:

-

Dissolve methyl 4-oxocyclohexane-1-carboxylate in methanol at 0°C.

-

Add NaBH4 portion-wise, a smaller reducing agent that favors equatorial attack, yielding the axial alcohol (trans-product).

-

Monitor the reaction by TLC. Upon completion, neutralize with dilute HCl and extract with DCM.

-

Dry the organic layer over Na2SO4, filter, and concentrate.

-

Purify by silica gel chromatography to yield the trans-methyl ester.

-

Part B: Amidation to form this compound

-

To a solution of the purified methyl ester (cis or trans) in methanol, add a concentrated solution of ammonium hydroxide.

-

Stir the reaction mixture at room temperature in a sealed vessel.

-

Monitor the conversion of the ester to the amide by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude amide.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure cis- or trans-4-hydroxycyclohexane-1-carboxamide.

Characterization: Confirm the identity and stereochemistry of the final products using 1H NMR, 13C NMR, and mass spectrometry. The coupling constants of the proton at C1 can help distinguish between the cis and trans isomers.

Caption: Stereoselective synthesis of cis- and trans-4-hydroxycyclohexane-1-carboxamide.

Structure-Activity Relationships (SAR) and Biological Applications

The this compound scaffold has shown promise in the development of inhibitors for several important drug target classes, most notably kinases. The SAR of this scaffold is a delicate interplay between the stereochemistry of the ring and the nature of the substituents appended to the core.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology and immunology. The this compound scaffold can serve as a versatile template for kinase inhibitors. For instance, derivatives of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides have been explored as Rho kinase (ROCK) inhibitors.[8]

Key SAR Insights for Kinase Inhibitors:

-

The Carboxamide: The primary amide is a crucial pharmacophoric element, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. Modifications at the amide nitrogen can be used to extend into solvent-exposed regions and improve potency and selectivity.

-

The Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, engaging with residues in the active site. Its stereochemical presentation (cis or trans) is critical for optimal interaction. In some cases, it can be a site for further derivatization to probe for additional binding interactions.

-

The Cyclohexane Ring: The rigid, three-dimensional nature of the cyclohexane ring serves to orient the key pharmacophoric groups (amide and hydroxyl) in a defined spatial arrangement. The choice between the cis and trans isomers allows for fine-tuning of this orientation to match the specific topology of the target kinase.

Caption: Key interactions of the scaffold with a generic kinase active site.

Pharmacokinetics, Distribution, Metabolism, and Excretion (ADME) Profile

A significant advantage of aliphatic scaffolds like this compound is their generally favorable ADME profile compared to many flat, aromatic structures.

-

Absorption and Distribution: The balanced polarity of the scaffold suggests good oral bioavailability. Its non-planar structure can lead to lower plasma protein binding and wider tissue distribution.

-

Metabolism: The cyclohexane ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of more polar metabolites that are readily excreted. The primary amide may undergo hydrolysis, although this is generally a slower metabolic pathway. Early assessment of metabolic stability is crucial in the lead optimization phase.[4][5]

-

Excretion: The hydroxylated and other polar metabolites are primarily cleared through the renal pathway.

-

Toxicology: The scaffold is generally considered to have a low potential for toxicity. However, as with any drug candidate, a thorough toxicological assessment is necessary.[9][10]

Future Perspectives and Conclusion

The this compound scaffold represents a compelling starting point for the design of novel therapeutics. Its inherent three-dimensionality, coupled with the versatile functionality of the hydroxyl and carboxamide groups, provides a rich platform for exploring chemical space and targeting a wide range of biological macromolecules. While its "privileged" status is still emerging, the foundational principles of its design and its successful application in early-stage discovery programs, such as for kinase inhibitors, underscore its significant potential. Future work will likely focus on expanding the diversity of derivatives based on this core, exploring its application against new target classes, and further optimizing its pharmacokinetic properties to deliver the next generation of innovative medicines.

References

-

Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH. (URL: [Link])

-

Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. (URL: [Link])

-

This compound | C7H13NO2 | CID 14022790 - PubChem. (URL: [Link])

-

Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed. (URL: [Link])

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (URL: [Link])

-

Medicinal Chemistry and its role in Structure-Activity Relationships - Pharmacology Mentor. (URL: [Link])

-

Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

-

-

4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

-

-

Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction - ResearchGate. (URL: [Link])

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction - LASSBIO. (URL: [Link])

-

Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. (URL: [Link])

-

Review - SciELO. (URL: [Link])

-

In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC. (URL: [Link])

-

4-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 151138 - PubChem. (URL: [Link])

-

SAR of Medicinal Chemistry 1st by dk.pdf - Slideshare. (URL: [Link])

-

Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)cyclohexanecarboxamides as Rho kinase inhibitors and neurite outgrowth promoters - PubMed. (URL: [Link])

-

ADME-Tox - Symeres. (URL: [Link])

-

Screening for human ADME/Tox Drug properties in Drug discovery - ResearchGate. (URL: [Link])

-

Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. researchgate.net [researchgate.net]

- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C7H13NO2 | CID 14022790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. collaborativedrug.com [collaborativedrug.com]

- 9. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Elucidation of 4-hydroxycyclohexane-1-carboxamide

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the molecule 4-hydroxycyclohexane-1-carboxamide (C₇H₁₃NO₂; Molar Mass: 143.18 g/mol ).[1] Intended for researchers and professionals in drug discovery and chemical synthesis, this document moves beyond simple data presentation. It delves into the causal relationships between the molecule's stereochemistry—specifically its cis and trans isomers—and the resulting spectral features. We offer predictive analyses based on established spectroscopic principles and data from analogous structures, providing a robust framework for the characterization and quality control of this important chemical scaffold. Detailed, field-proven protocols for data acquisition are also presented to ensure reproducibility and scientific integrity.

Introduction: The Structural Significance of this compound

The substituted cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to present functional groups in well-defined three-dimensional orientations. This compound combines two key pharmacophoric features: a hydrophilic alcohol and a hydrogen-bond donating and accepting amide group. The relative orientation of these groups (cis or trans) profoundly influences the molecule's physicochemical properties and its potential interactions with biological targets. Consequently, unambiguous structural confirmation is paramount. This guide provides the foundational spectroscopic knowledge required to confidently identify and differentiate the isomers of this compound.

Integrated Spectroscopic Workflow

The structural elucidation of a molecule like this compound is a synergistic process. No single technique provides a complete picture. The workflow begins with Mass Spectrometry to confirm the molecular weight, proceeds to Infrared Spectroscopy to identify key functional groups, and culminates in Nuclear Magnetic Resonance Spectroscopy to map the precise atomic connectivity and stereochemistry.

Caption: Predicted MS fragmentation pathways.

Experimental Protocols

The following are generalized protocols. Instrument parameters should be optimized for the specific machine and sample concentration.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Typical parameters: 32-64 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-2048 scans, spectral width of ~240 ppm, relaxation delay of 2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR) Protocol

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (EI) Protocol

-

Sample Introduction: Introduce the sample into the ion source. For a volatile solid, this can be done via a direct insertion probe.

-

Ionization: Ionize the sample using Electron Impact (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-250) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation patterns.

Conclusion

The spectroscopic profile of this compound is a rich source of structural information. The combination of a molecular ion peak at m/z 143 in the mass spectrum; strong IR absorptions for O-H, N-H, and C=O groups; and a detailed map of proton and carbon environments from NMR allows for unambiguous confirmation of its covalent structure. Furthermore, detailed analysis of coupling constants and chemical shifts in the ¹H NMR spectrum provides the definitive evidence required to assign the cis or trans stereochemistry, a critical step for any application in drug development and materials science. This guide provides the necessary framework for achieving this level of analytical certainty.

References

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Masaryk University. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 12.2: Spectroscopic Properties of Cyclohexanes. Retrieved from [Link]

-

ACS Publications. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxycyclohexanecarboxylic acid. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

MRI Questions. (2015). 5.2 Chemical Shift. Retrieved from [Link]

-

Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Retrieved from [Link]

-

News-Medical.Net. (n.d.). Ir Spectra Of Cyclohexanone And Cyclohexanol. Retrieved from [Link]

-

SlideShare. (n.d.). The features of IR spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725). Retrieved from [Link]

-

Matrix Science. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1976). 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. Retrieved from [Link]

-

University of Georgia. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). IR 2 spectra of cyclohexanol · (H 2 O) 3 together with the IR spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. Retrieved from [Link]

-

ResearchGate. (2024). A BRIEF OVERVIEW OF SPECTROSCOPIC STUDIES OF CYCLOHEXANE AND ITS DERIVATIVES. Retrieved from [Link]

-

NIST WebBook. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. Retrieved from [Link]

-

Michigan State University. (n.d.). Nuclear Magnetic Resonance. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H13NO2). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13c nmr chemical shift values. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 4-Hydroxycyclohexylcarboxylic acid (HMDB0001988). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-hydroxycyclohexane-1-carboxamide: Starting Materials and Strategic Execution

This guide provides a comprehensive overview of the synthetic pathways leading to 4-hydroxycyclohexane-1-carboxamide, a valuable building block in medicinal chemistry and materials science. We will delve into the critical selection of starting materials and the rationale behind various synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. The focus will be on providing not just protocols, but a deeper understanding of the chemical principles that ensure successful and reproducible synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, the most apparent disconnection is at the amide bond. This immediately suggests a convergent synthesis from two key precursors: a derivative of 4-hydroxycyclohexanecarboxylic acid and an ammonia equivalent. This primary route forms the cornerstone of our discussion.

A secondary, less common but viable, approach involves the late-stage introduction of the hydroxyl group to a pre-formed cyclohexanecarboxamide scaffold. This alternative will also be explored.

Figure 1: Retrosynthetic analysis of this compound.

The Primary Pathway: Amidation of 4-hydroxycyclohexanecarboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis.[1] However, the direct reaction requires high temperatures, which can be detrimental to sensitive functional groups. Therefore, activation of the carboxylic acid is typically necessary for an efficient and mild reaction.

Synthesis of the Key Precursor: 4-hydroxycyclohexanecarboxylic Acid

The choice of starting material for the synthesis of 4-hydroxycyclohexanecarboxylic acid is critical and often dictated by cost, availability, and desired stereochemistry (cis or trans).

A common and industrially scalable route begins with the aromatic compound p-hydroxybenzoic acid. Catalytic hydrogenation of the benzene ring provides 4-hydroxycyclohexanecarboxylic acid. This method can yield a mixture of cis and trans isomers, with the ratio often depending on the catalyst and reaction conditions.[2][3]

Experimental Protocol: Hydrogenation of p-Hydroxybenzoic Acid

-

Reactor Setup: In a high-pressure autoclave, add p-hydroxybenzoic acid (10 kg), water (30 kg), and a 5% ruthenium on carbon catalyst (0.3 kg).[2]

-

Inerting: Purge the reactor with nitrogen once, followed by three purges with hydrogen.

-

Reaction: Begin stirring and pressurize the reactor with hydrogen to 1 MPa. Heat the mixture to 80°C. The temperature will progressively increase to 120°C as the reaction proceeds. Maintain this temperature until hydrogen uptake ceases.[2]

-

Work-up: After cooling and venting the reactor, the reaction mixture contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid. Isomerization to enrich the desired trans isomer can be achieved by adding a sodium alkoxide, such as sodium methoxide, and refluxing.[2] Subsequent acidification, filtration, and recrystallization yield the purified product.

The cis and trans isomers of 4-hydroxycyclohexanecarboxylic acid have distinct physical properties, such as melting points.[3] The desired stereoisomer of the final product will dictate the separation strategy for this intermediate. For instance, the cis-isomer can be prepared by the hydrolysis of methyl cis-4-hydroxycyclohexanecarboxylate.[4]

| Isomer | Melting Point (°C) |

| cis-4-hydroxycyclohexanecarboxylic acid | 148.0 to 152.0[5] |

| trans-4-hydroxycyclohexanecarboxylic acid | 145[4] |

Amide Formation: From Carboxylic Acid to Carboxamide

With 4-hydroxycyclohexanecarboxylic acid in hand, the next step is the amidation. Several reliable methods are at the disposal of the synthetic chemist.

A robust and high-yielding method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with ammonia.[6]

Experimental Protocol: Two-Step Amidation via Acid Chloride

-

Acid Chloride Formation: To a solution of 4-hydroxycyclohexanecarboxylic acid in an inert solvent like tetrahydrofuran (THF), add oxalyl chloride (1.1 equivalents) and a catalytic amount of dimethylformamide (DMF).[7] The reaction is typically stirred for one hour at room temperature.

-

Amidation: The resulting reaction mixture containing the acid chloride is then added dropwise to a cooled (0°C) solution of aqueous ammonia or ammonium hydroxide.

-

Work-up: After stirring, the product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to yield this compound.

Figure 2: Workflow for amidation via an acid chloride intermediate.

For milder conditions that avoid the formation of highly reactive acid chlorides, coupling reagents such as dicyclohexylcarbodiimide (DCC) are frequently employed.[8] These reagents activate the carboxylic acid in situ, allowing for direct reaction with an amine.

Mechanism of DCC Coupling: The reaction begins with the protonation of DCC by the carboxylic acid. The resulting carboxylate then adds to the protonated carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (in this case, ammonia), forming the desired amide and dicyclohexylurea (DCU) as a byproduct.[8]

Alternative Pathway: Late-Stage Functionalization

An alternative strategy involves forming the carboxamide on a cyclohexene ring, followed by hydration of the double bond to introduce the hydroxyl group.

Starting from Cyclohex-3-enecarboxamide

A US patent describes a process where 4-cyclohexenecarboxamide is treated with sulfuric acid.[9] This reaction proceeds via the hydration of the alkene, leading to the formation of this compound.

Experimental Protocol: Hydration of 4-Cyclohexenecarboxamide

-

Reaction Setup: To 4-cyclohexenecarboxamide (12.5 g), add 100% sulfuric acid (5.0 g) while maintaining the temperature below 30°C.[9]

-

Reaction: Allow the mixture to stand overnight.

-

Hydrolysis and Work-up: With cooling, add 5 N sodium hydroxide solution (110 ml) and reflux the mixture for 4 hours. After cooling, the product can be isolated through standard extraction procedures.[9]

This method offers a different approach, potentially advantageous if the starting cyclohexene derivative is more readily available or cost-effective than 4-hydroxycyclohexanecarboxylic acid.

Conclusion

The synthesis of this compound can be approached through several well-established routes. The most common and versatile method involves the amidation of 4-hydroxycyclohexanecarboxylic acid, which itself can be synthesized from readily available starting materials like p-hydroxybenzoic acid. The choice between activating the carboxylic acid with reagents like oxalyl chloride or using coupling agents like DCC will depend on the desired scale, purity requirements, and sensitivity of other functional groups. The alternative route, involving the hydration of a cyclohexene precursor, provides another strategic option for consideration in the design of a synthetic campaign. Careful attention to stereochemistry at the carboxylic acid stage is crucial for obtaining the desired isomer of the final product.

References

-

Li, Y., et al. (2022). A palladium-catalyzed N-acylation of tertiary amines by carboxylic acids. Organic Letters, 24, 1169-1174. Available at: [Link]

-

JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments. Available at: [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available at: [Link]

-

MDPI. (2025). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Molecules. Available at: [Link]

- Google Patents. (1970). Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof. US3535367A.

-

ACS Publications. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]

-

RSC Publishing. (2001). Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

- Google Patents. (2017). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. CN106316825A.

-

Synthesis of 4-cyclohexyl-N-(1,1-dimethylethyl)-N-hydroxy-cyclohexane-carboxamide. Available at: [Link]

-

Campbell, N. R., & Hunt, J. H. (1950). 4-Hydroxycyclohexane-1-carboxylic Acid. Journal of the Chemical Society, 1379. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid - Google Patents [patents.google.com]

- 3. 283. 4-Hydroxycyclohexane-1-carboxylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 5. cis-4-Hydroxycyclohexanecarboxylic acid | 3685-22-1 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. prepchem.com [prepchem.com]

- 8. Video: Preparation of Amides [jove.com]

- 9. US3535367A - Process for synthesis of 4-hydroxycyclohexanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

The Cyclohexane Scaffold: A Privileged Motif in the Discovery of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclohexane ring, a ubiquitous and conformationally rigid six-membered carbocycle, stands as a cornerstone in the design and discovery of novel bioactive molecules. Its inherent three-dimensionality provides a versatile scaffold for the precise spatial arrangement of functional groups, profoundly influencing the biological activity and pharmacokinetic properties of a molecule. This guide offers a comprehensive exploration of the strategies and methodologies employed in the discovery of new cyclohexane-based therapeutic agents. We will delve into the rationale behind its selection as a privileged scaffold, explore diverse synthetic strategies for generating molecular diversity, detail robust screening and bioactivity assessment protocols, and present a workflow for lead optimization. This document is intended to serve as a practical resource for researchers and drug development professionals, providing both the theoretical underpinnings and actionable protocols to accelerate the journey from concept to clinical candidate.

The Strategic Advantage of the Cyclohexane Core in Medicinal Chemistry

The cyclohexane framework is a popular building block in both natural and synthetic drugs, serving as either a core structure or a peripheral side chain.[1] Its prevalence is not coincidental but rather a consequence of its unique stereochemical and physicochemical properties that offer distinct advantages in drug design.

-

Three-Dimensionality and Conformational Rigidity: Unlike flat aromatic systems, the cyclohexane ring adopts a stable chair conformation, presenting substituents in well-defined axial and equatorial positions. This three-dimensional arrangement allows for more precise and multi-point interactions with the often-complex topographies of biological targets, such as enzyme active sites and receptor binding pockets.[1][2] This enhanced spatial packing can lead to improved binding affinities and superior pharmacological properties compared to planar analogues.[2] The rigidity of the cyclohexane ring also reduces the entropic penalty upon binding, which can contribute to a more favorable binding affinity.[1]

-

Bioisosteric Replacement: The cyclohexyl group can serve as a bioisostere for other common chemical moieties, offering a strategy to modulate a molecule's properties while retaining its biological activity. For instance, it can replace a t-butyl group to fit into a deeper hydrophilic pocket on a target protein or act as a three-dimensional alternative to a flat phenyl group, potentially creating more contact points with the target.[1] A notable example is in the development of the neuraminidase inhibitor Oseltamivir (Tamiflu®), where the cyclohexene ring mimics the transition state of the sialic acid cleavage reaction.[3]

-

Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation compared to aromatic rings, which can be susceptible to oxidation by cytochrome P450 enzymes. This increased metabolic stability can lead to improved pharmacokinetic profiles, such as a longer half-life and enhanced oral bioavailability. The success of oseltamivir also demonstrates how a cyclohexenyl motif can be a metabolically more stable bioisostere for a furanose ring.[1]

Synthetic Strategies for Generating Cyclohexane-Based Molecular Libraries

The creation of diverse libraries of cyclohexane derivatives is fundamental to the discovery of novel bioactive molecules. A variety of synthetic methodologies have been developed to access a wide range of substituted and stereochemically complex cyclohexane scaffolds.

Cyclohexane-1,3-diones as Versatile Precursors

Cyclohexane-1,3-dione and its derivatives are key structural precursors for the synthesis of a plethora of synthetically significant and biologically active compounds.[4][5] The presence of a highly active methylene moiety and two carbonyl groups makes these compounds exceptionally versatile starting materials.[4][5] They can be used to synthesize a wide range of heterocycles and natural products with diverse biological activities, including antibacterial, anti-inflammatory, anti-tumor, and antiviral properties.[4][5]

This protocol outlines a general procedure for the synthesis of a 2-substituted cyclohexane-1,3-dione derivative.

Materials:

-

Cyclohexane-1,3-dione

-

Appropriate aldehyde or Michael acceptor

-

Catalyst (e.g., piperidine, proline)

-

Solvent (e.g., ethanol, dichloromethane)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve cyclohexane-1,3-dione (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the aldehyde or Michael acceptor (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of the chosen catalyst.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired cyclohexane derivative.[3]

Asymmetric Synthesis of Chiral Cyclohexanes

The enantioselective construction of densely functionalized cyclohexane rings bearing multiple stereocenters is a significant challenge in synthetic chemistry.[2] Chiral multi-substituted six-membered carbocycles are privileged frameworks in pharmaceuticals due to their potential for enhanced binding affinity and metabolic stability.[2]

A recently developed strategy employs cobalt-catalyzed asymmetric remote hydroalkylation of cyclohexene derivatives to provide modular and enantioselective access to multisubstituted, chiral six-membered carbocycles.[2] This method allows for the efficient construction of chiral rings bearing three distinct C(sp3) stereocenters with high selectivity.[2]

Caption: Workflow for Cobalt-Catalyzed Asymmetric Synthesis.

High-Throughput Screening and Bioactivity Assessment

Once a library of cyclohexane-based molecules has been synthesized, the next crucial step is to screen for biological activity. A multi-tiered approach, starting with high-throughput screening (HTS) and progressing to more detailed mechanistic studies, is typically employed.

Initial Screening for Biological Activity

A variety of in vitro assays can be used for the initial screening of large compound libraries. The choice of assay depends on the therapeutic area of interest.

| Therapeutic Area | Primary Screening Assays |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi.[6][7] |

| Anticancer | Cytotoxicity assays against various cancer cell lines (e.g., MTT, SRB assays).[6][8] |

| Anti-inflammatory | Assays to measure the inhibition of inflammatory mediators (e.g., COX-2, cytokines).[6] |

| Enzyme Inhibition | Biochemical assays to measure the inhibition of specific enzyme activity.[6] |

Mechanism of Action Studies

For compounds that show promising activity in the initial screens, further studies are necessary to elucidate their mechanism of action. Cyclohexane derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antioxidant, cytotoxic, analgesic, anti-inflammatory, and antithrombin activities.[6] Some cyclohexane triones act as membrane-active antibacterial agents by inhibiting the transport of low-molecular-weight hydrophilic substances into bacteria.[9]

Caption: A general workflow for screening and bioactivity assessment.

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Following the identification of a "hit" compound with desirable biological activity, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties.

In Silico Approaches to Drug Design